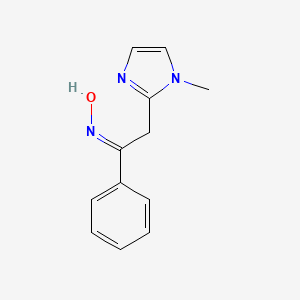

2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or reacting 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Molecular Structure Analysis

The molecular structure of 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime is depicted by the following SMILES notation: CN1C=CN=C1/C(C2=CC=C(N+=O)C=C2)=N\O .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Spectroscopic and Computational Analysis : This compound is involved in the synthesis of new alkyl-oximes, which are characterized through spectroscopic techniques like NMR and HRMS. These analyses are crucial for identifying the molecular structure and properties of new compounds (Sánchez-Pavón et al., 2020).

Synthesis of Haloquinolin-2(1H)-ones and Quinolines : The compound is used in methods to synthesize imidazoles with visible light assistance. This process is significant in the development of various chemical products, demonstrating its versatility in synthetic chemistry (Snieckus & Jiao, 2017).

Salt and Co-crystal Formation : 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime plays a role in forming crystalline adducts with acidic compounds. These findings are vital in understanding the supramolecular architectures and hydrogen bonding interactions in crystal engineering (Jin et al., 2011).

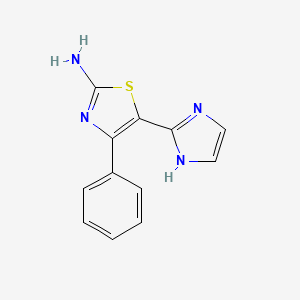

Synthesis of Histamine H(3)-Receptor Ligands : It is used in the synthesis of histamine H(3)-receptor antagonists, which have potential applications in treating various CNS disorders. This showcases its role in medicinal chemistry and drug development (Sasse et al., 2000).

Synthesis of Antimycotic Agents : The compound is involved in the synthesis of antimycotic agents, indicating its application in developing treatments for fungal infections (Raga et al., 1992).

Corrosion Inhibition Studies : It is used in studies related to corrosion inhibition, particularly in understanding the physicochemical properties and theoretical aspects of corrosion inhibitors (Ammal et al., 2018).

Organic Salt Formation : This compound is instrumental in forming various organic salts, which are characterized using techniques like X-ray diffraction, IR, and elemental analysis. These studies contribute to our understanding of crystal structures and supramolecular interactions (Xu et al., 2019).

Heme Oxygenase Inhibition Studies : It plays a role in synthesizing compounds that inhibit heme oxygenase, an enzyme involved in oxidative stress responses. These studies are relevant in researching treatments for diseases related to oxidative stress (Roman et al., 2007).

Haloperoxidase Mimicry : Research has been conducted on Mn(III) complexes of this compound as functional mimics of haloperoxidases, enzymes important in various biological processes (Maurya et al., 2012).

Stereoisomeric Analysis of Heme Oxygenase Inhibitors : The compound is used in the stereoselective synthesis of inhibitors, shedding light on the molecular requirements for enzyme inhibition, which is vital for designing more effective drugs (Floresta et al., 2020).

Propiedades

IUPAC Name |

(NE)-N-[2-(1-methylimidazol-2-yl)-1-phenylethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-15-8-7-13-12(15)9-11(14-16)10-5-3-2-4-6-10/h2-8,16H,9H2,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYIBTNAXPAQLG-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC(=NO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1C/C(=N\O)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3306879.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306880.png)

![(Z)-2-(pyridin-3-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306884.png)

![2-methyl-3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3306895.png)

![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306905.png)

![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306912.png)

![3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide](/img/structure/B3306941.png)

![2-[4-(Aminomethyl)phenoxy]acetamide](/img/structure/B3306959.png)